6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-3-4-9(14-11(8)16-15-10)7-2-1-5-13-6-7/h1-6H,(H3,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFYTPKPLXKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NNC(=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
A foundational method for synthesizing 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves cyclocondensation reactions starting from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles (1a,b). These substrates react with iodomethane to form methylthio intermediates, which subsequently undergo hydrazine hydrate treatment to yield the pyrazolo[3,4-b]pyridine core.
The reaction proceeds via nucleophilic substitution at the thiocarbonyl group, followed by cyclization mediated by hydrazine. This step introduces the pyrazole ring while retaining the pyridin-3-yl substituent at position 6. The final product, 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amine (4a,b), is isolated in moderate yields (50–65%) after purification via column chromatography.
Optimization and Limitations
Key optimizations include the use of excess hydrazine hydrate (2.5 equiv.) and prolonged reaction times (12–18 hours) to ensure complete cyclization. However, competing side reactions, such as over-alkylation or decomposition of the thiocarbonyl intermediate, limit scalability. Structural characterization via -NMR and mass spectrometry confirms the formation of the target compound, with distinct peaks at δ 8.45 ppm (pyridine-H) and δ 6.90 ppm (pyrazole-H).
Catalytic Synthesis Using Magnetic Nano-Catalysts
Solvent-Free One-Pot Synthesis
A solvent-free approach utilizing FeO@MIL-101(Cr)-N(CHPO) as a nano-catalyst enables efficient synthesis of pyrazolo[3,4-b]pyridines. This method employs 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine as precursors, which undergo condensation and cyclization at 100°C. The magnetic catalyst facilitates rapid heat transfer and easy separation, achieving yields of 85–92% within 2 hours.
Catalyst Performance and Recyclability
The nano-catalyst exhibits robust stability over five cycles, with only a 5% reduction in activity observed after the fifth use. BET analysis reveals a high surface area (1,150 m/g), which enhances reactant adsorption and reaction kinetics. Comparative studies show that solvent-free conditions outperform traditional solvents like DMF or ethanol, reducing energy consumption and waste.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
Chemoselective Diarylation
A two-step Suzuki–Miyaura cross-coupling strategy enables precise functionalization of the pyrazolo[3,4-b]pyridine core. Starting from 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, sequential couplings with arylboronic acids introduce substituents at positions 3 and 6. The use of Pd(OAc) and dppf as ligands ensures chemoselectivity, with yields reaching 98% for electron-rich aryl groups.
One-Pot Sequential Arylation
A one-pot variant of this method eliminates intermediate purification steps. After initial C3-arylation at 60°C, the reaction mixture is heated to 100°C for C6-arylation, achieving an overall yield of 78–85%. This approach is particularly effective for synthesizing 3,6-diaryl derivatives, which are challenging to access via traditional methods.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved are still being elucidated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is structurally tunable, with modifications at positions 3, 4, 6, and 7 leading to diverse biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Key Structural-Activity Relationship (SAR) Insights:
Position 3 (NH2) :
- Essential for kinase and tubulin binding. Removal or substitution reduces activity .
- Derivatives like 3-methyl analogs (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) retain activity but show reduced solubility .
Position 6 :
- Aromatic substituents (e.g., pyridin-3-yl, naphthalenyl) improve target affinity via hydrophobic interactions .
- Electron-withdrawing groups (e.g., F, Cl) enhance metabolic stability .
Position 4 and 7 :
- Bulky substituents (e.g., 4-fluorophenyl, thiophen-2-yl) modulate selectivity. For example, 4-(4-fluorophenyl) derivatives exhibit antimalarial activity .
Table 2: Comparative Pharmacological Data
Biological Activity
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a pyrazolo[3,4-b]pyridine core with a pyridine substituent. This unique configuration is crucial for its biological interactions.
Anticancer Activity
Research indicates that derivatives of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds have been reported to range from 0.021 μM to 8.3 μM depending on the specific structural modifications made .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that certain derivatives significantly reduce the production of prostaglandins, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against Alzheimer's disease. It was found to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function. In animal models, these compounds showed promise in improving memory and learning capabilities .
The biological activities of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as those involving protein kinases and tubulin polymerization, which are critical for cell division and survival .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine and related analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. For example, a common approach uses 1,3-dialkyl-1H-pyrazole-5-amine derivatives as starting materials, followed by cyclization with substituted pyridines under reflux conditions. Key steps include condensation with aldehydes (e.g., benzaldehyde) and nucleophilic substitution using catalysts like trifluoroacetic acid (TFA) in toluene . Meglumine-catalyzed one-pot multicomponent reactions in ethanol at room temperature have also been reported for analogous pyrazolo[3,4-b]pyridines, offering greener alternatives .
Q. How can researchers validate the molecular structure of 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- H NMR : Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.5 ppm (pyrazole protons), and δ 5.2–5.5 ppm (amine groups) are characteristic .
- IR Spectroscopy : Stretching vibrations at 3300–3500 cm (N–H amines) and 1600–1650 cm (C=N/C=C aromatic rings) are critical .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 [M+H]) confirm the molecular weight .
Q. What solvents and reaction conditions optimize yield in pyrazolo[3,4-b]pyridine synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity in cyclization steps. For example, refluxing in dry toluene with TFA (10–30 mol%) achieves >70% yields for pyrazolo[3,4-b]pyridine carboxylates . Room-temperature ethanol with meglumine catalysis reduces energy consumption while maintaining ~65–80% yields .
Advanced Research Questions
Q. How can computational methods guide the design of 6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives for target-specific bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or inflammatory enzymes. For instance, pyrazolo[3,4-b]pyridines with electron-withdrawing substituents (e.g., –Cl, –NO) show higher docking scores for kinase inhibition due to enhanced π-π stacking with ATP-binding pockets . Quantum chemical calculations (DFT) optimize reaction pathways by evaluating transition-state energies, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. What strategies resolve contradictory bioactivity data in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Contradictions often arise from substituent positioning or assay variability. Systematic SAR studies should:
- Vary substituents at positions 3 (amine) and 6 (pyridinyl) to assess electronic/steric effects.
- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .
- Analyze crystallographic data (e.g., Acta Crystallographica E) to correlate solid-state packing with solubility and bioavailability discrepancies .
Q. How can researchers address solubility challenges in in vitro bioassays for this compound?
- Methodological Answer : Poor aqueous solubility is common due to aromatic fused rings. Solutions include:
- Salt Formation : Hydrochloride salts improve solubility (e.g., 3-(4-chlorophenyl) analogs show 2–3× higher solubility in PBS) .
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes maintain compound integrity without cytotoxic effects .
Q. What are the limitations of current synthetic methods for scaling up pyrazolo[3,4-b]pyridines?
- Methodological Answer : Key challenges include:
- Low Atom Economy : Multi-step routes (e.g., 5-step synthesis) accumulate waste; one-pot methods reduce this but require precise stoichiometry .
- Purification Complexity : Chromatography is often needed due to by-products (e.g., regioisomers). Recrystallization from acetonitrile or ethanol improves purity but lowers yields (~15–20% loss) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
